N-Hydroxy-2-(3-iodo-phenyl)-acetamidine
Description
N-Hydroxy-2-(3-iodo-phenyl)-acetamidine is an acetamidine derivative characterized by a hydroxyamidine functional group and a 3-iodophenyl substituent. These compounds typically exhibit diverse applications in medicinal chemistry, materials science, and organic synthesis, owing to their ability to act as nitric oxide synthase (NOS) inhibitors , heterocyclic precursors , or functional materials .
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-iodophenyl)ethanimidamide |
InChI |
InChI=1S/C8H9IN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
NGZBJBLQJFNHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key N-hydroxyacetamidine derivatives and their properties based on available evidence:
Key Observations:
- Substituent Effects on Melting Points: Derivatives with sulfonyl (e.g., 4-isopropoxy-benzenesulfonyl, 210–214°C ) or trifluoromethyl-phenoxy groups (267–271°C ) exhibit higher melting points compared to arylhydrazono derivatives (148–226°C ), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking).
- Bioactivity: The N-[(3-aminomethyl)benzyl]acetamidine scaffold is associated with selective NOS inhibition, driven by hydrophobic and charge-charge interactions in substrate channels . Though unconfirmed for the 3-iodo-phenyl variant, the iodine atom’s size and electronegativity may modulate similar interactions.
- Material Science Applications: Acetamidine thiocyanate demonstrates dual functionality in perovskite solar cells, improving crystallization and reducing recombination losses . The 3-iodo-phenyl group’s polarizability could similarly enhance optoelectronic properties.
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